N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine
Description
Properties
IUPAC Name |
(2S)-2-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-14(2)20(22(26)27)24-23(28)25-11-10-16-12-18(29-3)19(30-4)13-17(16)21(25)15-8-6-5-7-9-15/h5-9,12-14,20-21H,10-11H2,1-4H3,(H,24,28)(H,26,27)/t20-,21?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLGERJVZYKHS-BGERDNNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine typically involves multiple steps:
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Formation of the Isoquinoline Core: : The initial step involves the synthesis of the 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline core. This can be achieved through the Pomeranz–Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal under acidic conditions to form the isoquinoline ring .
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Introduction of the Valine Moiety: : The next step involves the coupling of the isoquinoline derivative with L-valine. This is typically done using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow chemistry could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the isoquinoline core can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
Anticancer Properties:
Recent studies indicate that N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine exhibits potential anticancer activity. The compound's mechanism involves inhibition of enzymes critical for DNA synthesis and repair, which can lead to reduced cell proliferation in cancerous tissues.
Neuroprotective Effects:
Research has highlighted the neuroprotective properties of similar isoquinoline derivatives. These compounds may modulate neurotransmitter systems, particularly dopamine receptors, suggesting their potential use in treating neurodegenerative diseases .
Histone Deacetylase Inhibition:
The compound may also act as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have garnered attention for their role in cancer therapy by altering gene expression associated with cell cycle regulation and apoptosis .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism by which N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The isoquinoline core may play a role in binding to these targets, while the valine moiety could influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Structural Analogs: Valine vs. Leucine Derivatives
The closest analogs are N-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbonyl)-L-valine and N-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbonyl)-L-leucine (Table 1).
Table 1. Key Structural and Physicochemical Differences
| Property | Valine Derivative | Leucine Derivative |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₅ | C₁₈H₂₆N₂O₅ |
| Molecular Weight (g/mol) | 336.39 | 350.41 |
| Side Chain | Isobutyl (β-branch) | Isobutyl (γ-branch) |
| logP (Predicted) | ~1.8 (moderate hydrophobicity) | ~2.2 (higher hydrophobicity) |
| Solubility | Moderate in polar solvents | Lower solubility in water |
Key Observations :
- The valine derivative’s β-branch may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., P-gp substrate sites) .
Pharmacological and Functional Comparisons
P-glycoprotein (P-gp) and CYP3A Inhibition
- General Trends: Many dihydroisoquinoline derivatives inhibit P-gp (IC₅₀: 0.04–3.8 µM) but vary in CYP3A inhibition (Ki: 0.3–76 µM) .
- Selectivity : Compounds with polar side chains (e.g., valine) may exhibit lower CYP3A inhibition due to reduced access to the enzyme’s hydrophobic active site .
Sigma-2 Receptor Affinity
Dihydroisoquinoline scaffolds are implicated in sigma-2 receptor binding, which correlates with tumor proliferation. The valine derivative’s methoxy groups could enhance receptor interaction, similar to phenanthrene-based ligands (e.g., compound 7 in ) .
Computational Docking Insights
Molecular docking (e.g., Glide algorithm) predicts that the dihydroisoquinoline core anchors the compound in aromatic-rich pockets, while the valine side chain stabilizes interactions via hydrogen bonding. Comparatively, leucine derivatives may exhibit less favorable poses due to steric clashes .
Biological Activity
N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dihydroisoquinoline core with methoxy and phenyl substitutions. Its molecular formula is C24H22N2O5, and it has a molecular weight of 418.44 g/mol. The IUPAC name for the compound is (6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-nitrophenyl)methanone.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O5 |
| Molecular Weight | 418.44 g/mol |
| IUPAC Name | (6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-nitrophenyl)methanone |
| InChI Key | DVRRLGLLBOCOHT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research suggests that this compound may inhibit enzymes involved in critical cellular processes such as DNA synthesis and repair. This inhibition can lead to the suppression of cell growth and proliferation, indicating potential applications in anti-cancer therapies.
Anticancer Properties
Studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, the inhibition of DNA synthesis has been linked to the suppression of tumor cell lines in vitro. The compound's ability to induce apoptosis in cancer cells has been documented in various studies .
Enzyme Inhibition
The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders .
Study 1: Antitumor Activity
A study conducted on several derivatives of isoquinoline compounds demonstrated that those with structural similarities to this compound exhibited potent antitumor effects against various cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting therapeutic potential for neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling L-valine with a dihydroisoquinoline scaffold. Key steps include:
- Intermediate preparation : Use reductive amination or palladium-catalyzed cross-coupling to construct the dihydroisoquinoline core (common in analogs, e.g., ).
- Carbamoylation : React the dihydroisoquinoline amine with L-valine activated as a mixed carbonate or via carbodiimide-mediated coupling.
- Purity optimization : Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity using reverse-phase HPLC (≥95%) and 1H/13C-NMR to detect residual solvents or byproducts .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H-NMR to verify methoxy (δ 3.7–3.9 ppm) and dihydroisoquinoline aromatic protons (δ 6.5–7.3 ppm). 13C-NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ or MALDI-TOF) with <5 ppm mass accuracy.
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and confirm dihydroisoquinoline ring conformation .
Q. What in vitro assays are suitable for initial evaluation of receptor binding or enzymatic inhibition?
- Methodological Answer :
- Radioligand Displacement : Use tritiated (e.g., [3H]DTG) or iodinated (e.g., [125I] derivatives) probes in competitive binding assays for sigma-2 receptor studies (see ).
- Fluorescence-Based Assays : For cholinesterase inhibition, measure substrate hydrolysis (e.g., acetylthiocholine for AChE) using Ellman’s method.
- Dose-Response Curves : Employ 8–12 concentration points in triplicate, fit data to a Hill equation to calculate IC50/Ki values .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict interactions between this compound and sigma-2 receptors?
- Methodological Answer :
- Protein Preparation : Use a sigma-2 receptor homology model (based on TMEM97) or existing crystal structures. Optimize protonation states and remove crystallographic water.
- Ligand Docking : Apply Glide’s hierarchical workflow ( ):
Grid Generation : Define binding site around key residues (e.g., transmembrane helices).
Flexible Docking : Use OPLS-AA force field for energy minimization and Monte Carlo sampling to refine poses.
Scoring : Prioritize poses with empirical scoring functions (e.g., GlideScore) and validate via MM-GBSA.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., methoxy → ethoxy, halogenation) on the dihydroisoquinoline or valine moieties.
- Quantitative SAR (QSAR) : Use CoMFA or machine learning models to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (ClogP) parameters with activity.
- Statistical Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting .
Q. How should contradictory data in receptor binding vs. functional assays be resolved?
- Methodological Answer :
- Triangulation : Cross-validate using orthogonal assays (e.g., calcium flux for functional activity vs. radioligand binding).
- Allosteric Modulation Analysis : Test if the compound acts as a positive/negative allosteric modulator via Schild regression or dissociation kinetics.
- Data Interpretation : Consider off-target effects (e.g., PGRMC-1 interactions, ) or assay-specific artifacts (e.g., detergent interference) .
Q. What experimental approaches can identify multi-target effects of this compound?
- Methodological Answer :
- Broad-Panel Screening : Use Eurofins CEREP or similar panels (≥50 targets) to assess off-target binding.
- Transcriptomics/Proteomics : Perform RNA-Seq (as in ) to identify differentially expressed genes in knockout models (e.g., TMEM97−/− cells).
- Pathway Enrichment : Apply Gene Ontology (GO) or KEGG analysis to map affected pathways (e.g., complement activation, viral uptake) .
Q. How can biophysical methods (e.g., SPR, ITC) validate computational predictions of binding kinetics?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a CM5 chip and measure compound association/dissociation rates (ka/kd) at varying concentrations.
- Isothermal Titration Calorimetry (ITC) : Titrate the compound into receptor solution to determine ΔH, ΔS, and Kd.
- Correlation with Docking : Compare experimental Kd values with Glide docking scores to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
